molecular formula C14H13BrO B6146569 1-[4-(bromomethyl)phenoxy]-2-methylbenzene CAS No. 1692387-42-0

1-[4-(bromomethyl)phenoxy]-2-methylbenzene

Cat. No.: B6146569
CAS No.: 1692387-42-0
M. Wt: 277.2
InChI Key:
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Description

1-[4-(Bromomethyl)phenoxy]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further connected to a methylbenzene moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(bromomethyl)phenoxy]-2-methylbenzene typically involves the bromination of 4-methylphenol followed by etherification. One common method includes the reaction of 4-methylphenol with bromine in the presence of a catalyst to form 4-bromomethylphenol. This intermediate is then reacted with 2-methylphenol under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

Major Products:

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

1-[4-(Bromomethyl)phenoxy]-2-methylbenzene finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[4-(bromomethyl)phenoxy]-2-methylbenzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in drug design.

Comparison with Similar Compounds

    1,4-Bis(bromomethyl)benzene: Another brominated aromatic compound used in organic synthesis.

    4-Bromomethylphenol: A precursor in the synthesis of 1-[4-(bromomethyl)phenoxy]-2-methylbenzene.

    2-Methylphenol: A related compound with similar structural features.

Uniqueness: this compound is unique due to its combination of a bromomethyl group and a phenoxy ring, which imparts distinct reactivity and versatility in chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

1692387-42-0

Molecular Formula

C14H13BrO

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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